

Pseudoginsenoside Rt1 CAS number and molecular structure

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Compound of Interest

Compound Name: *Pseudoginsenoside Rt1*

Cat. No.: *B15594115*

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An In-depth Technical Guide to Pseudoginsenoside Rt1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoginsenoside Rt1, a naturally occurring triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of **Pseudoginsenoside Rt1**, including its chemical identity, molecular structure, and known biological effects. This document summarizes the available data on its cardiovascular and uterine activities, outlines general experimental protocols relevant to its study, and proposes a putative signaling pathway based on its observed physiological effects.

Chemical and Physical Properties

Pseudoginsenoside Rt1 is a ginsenoside, a class of steroid glycosides and triterpene saponins found predominantly in plants of the *Panax* (ginseng) genus. It has also been isolated from the fruit of *Randia siamensis*.^[1] Key identifying information is summarized in the table below.

Property	Value	Source
CAS Number	98474-74-9	[1]
Molecular Formula	C47H74O18	[1]
Molecular Weight	927.1 g/mol	[1]
Source	Panax ginseng C. A. Mey, Randia siamensis	[1]

Molecular Structure

The molecular structure of **Pseudoginsenoside Rt1** consists of a dammarane-type triterpenoid aglycone with sugar moieties attached. The precise stereochemistry and linkage of these sugars contribute to its unique biological activity.

(A 2D chemical structure diagram of **Pseudoginsenoside Rt1** would be inserted here in a full whitepaper)

Biological Activities and Pharmacological Effects

The primary documented pharmacological effects of **Pseudoginsenoside Rt1** are centered on the cardiovascular and reproductive systems. An in vivo study utilizing a rat model demonstrated that administration of **Pseudoginsenoside Rt1** induces a decrease in blood pressure, an increase in heart rate, and an enhancement of spontaneous uterine contractility. [1]

Cardiovascular Effects

The observed hypotension (decrease in blood pressure) coupled with an increase in heart rate suggests a vasodilatory mechanism of action.[1] While the precise quantitative data from the primary study is not publicly available, the qualitative effects are noted. For context, other ginsenosides have been shown to modulate vascular tone through nitric oxide (NO) signaling pathways.

Uterine Effects

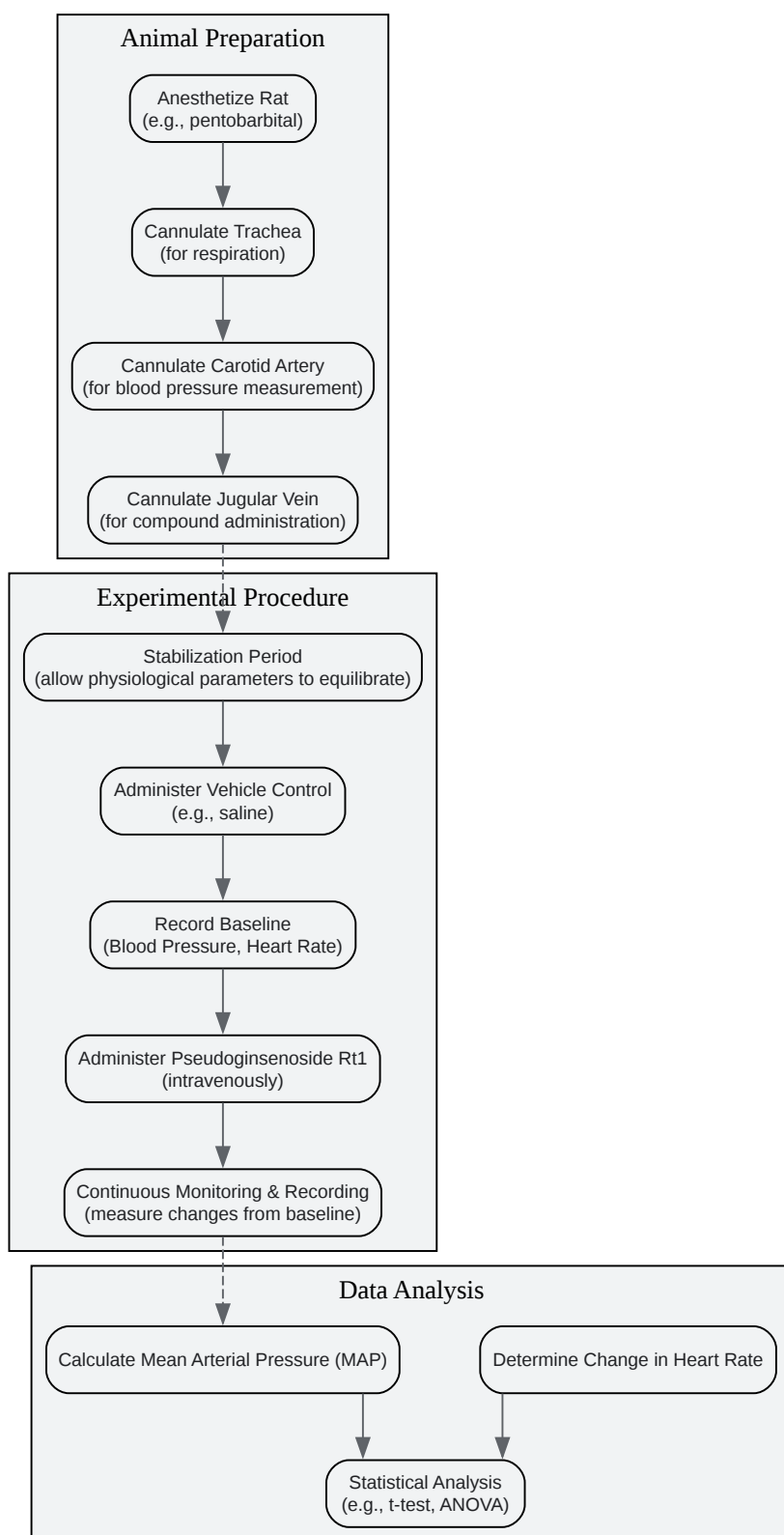
The reported increase in the spontaneous contractility of the uterus indicates a uterotonic effect.^[1] This property suggests potential applications in obstetrics, although further research is required to elucidate the mechanism and therapeutic potential.

Experimental Protocols

While the specific, detailed experimental protocol for the primary study on **Pseudoginsenoside Rt1** is not available in the public domain, a general methodology for assessing the cardiovascular and uterine effects of a test compound in a rat model is provided below. This serves as a representative protocol for researchers aiming to replicate or expand upon the initial findings.

In Vivo Cardiovascular Assessment in Anesthetized Rats

This protocol outlines the measurement of blood pressure and heart rate in response to the administration of a test compound.

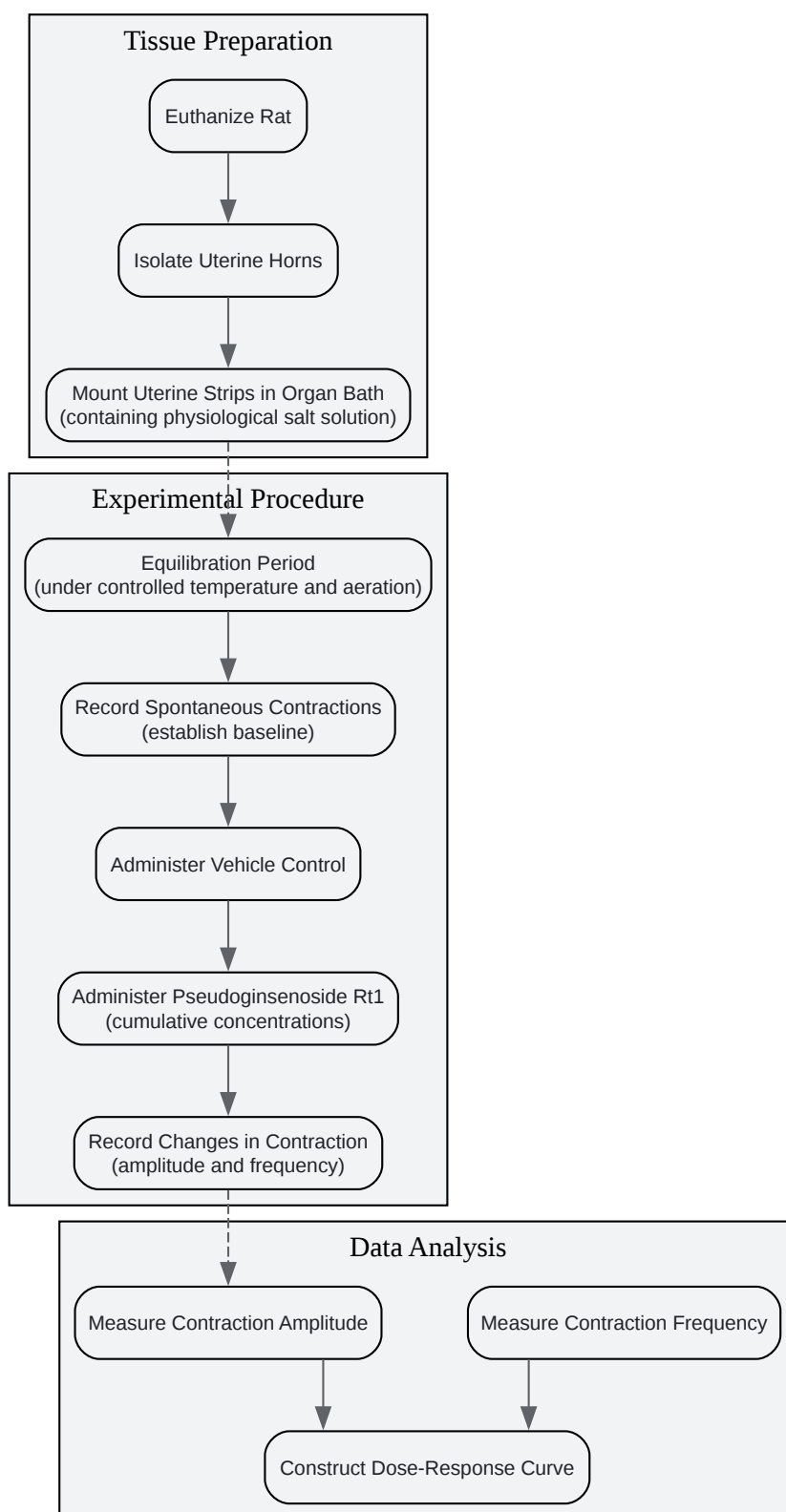


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In vivo cardiovascular assessment workflow.

In Vitro Uterine Contractility Assessment (Organ Bath)

This protocol describes the measurement of uterine smooth muscle contractility in response to a test compound.

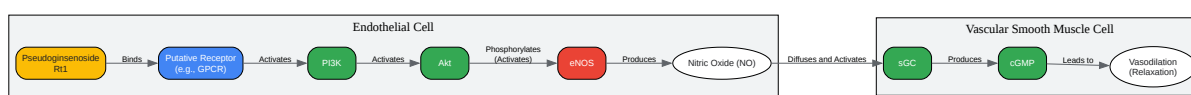


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In vitro uterine contractility workflow.

Proposed Signaling Pathway

The precise molecular mechanisms underlying the biological effects of **Pseudoginsenoside Rt1** have not been elucidated. However, based on its observed effects (vasodilation) and the known pathways of other ginsenosides, a putative signaling pathway can be proposed. Many ginsenosides are known to stimulate the production of nitric oxide (NO) in endothelial cells, a key signaling molecule in vasodilation.



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Putative signaling pathway for vasodilation.

Pathway Description: This proposed pathway hypothesizes that **Pseudoginsenoside Rt1** binds to a receptor on the surface of endothelial cells, initiating a signaling cascade involving PI3K and Akt. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), ultimately resulting in vasodilation and a decrease in blood pressure.

Conclusion and Future Directions

Pseudoginsenoside Rt1 is a bioactive natural product with demonstrated effects on the cardiovascular and uterine systems. While initial in vivo studies have provided qualitative evidence of its activity, there is a clear need for further research to quantify these effects, elucidate the precise molecular mechanisms of action, and evaluate its therapeutic potential and safety profile. Future studies should focus on dose-response relationships, receptor binding assays, and the use of specific inhibitors to confirm the proposed signaling pathways.

Such research will be crucial in determining the viability of **Pseudoginsenoside Rt1** as a lead compound for drug development.

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References

- 1. Pseudoginsenoside RT1 | CAS:98474-74-9 | Manufacturer ChemFaces [chemfaces.com]
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